molecular formula C6H2BrF3 B146875 1-Bromo-3,4,5-trifluorobenzene CAS No. 138526-69-9

1-Bromo-3,4,5-trifluorobenzene

Cat. No.: B146875
CAS No.: 138526-69-9
M. Wt: 210.98 g/mol
InChI Key: HKJCELUUIFFSIN-UHFFFAOYSA-N
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Preparation Methods

Direct Bromination of Trifluorobenzene Derivatives

The most extensively documented method involves electrophilic aromatic bromination of 1,2,4-trifluorobenzene. This approach, patented by CN101168495A, employs iron powder as a catalyst and azobisisobutyronitrile (AIBN) as a radical initiator .

Reaction Mechanism and Optimization

The bromination proceeds via an iron-mediated radical pathway , where Fe⁰ reduces Br₂ to generate Br radicals. AIBN enhances reaction efficiency by decomposing at elevated temperatures to produce nitrogen radicals, which stabilize intermediate species . Key parameters include:

ParameterOptimal RangeImpact on Yield
Molar Ratio (Substrate:Br₂)1:1Maximizes mono-bromination
Temperature82–102°CBalances kinetics and selectivity
SolventCCl₄ (300 mL/mol)Stabilizes intermediates
Catalyst LoadingFe (3.6 mol%), AIBN (0.4 mol%)Minimizes side reactions

In a representative procedure, 1,2,4-trifluorobenzene (100 mmol) reacts with Br₂ (100 mmol) in CCl₄ at 92°C for 4 hours, yielding 1-bromo-2,4,5-trifluorobenzene at 68% isolated yield after purification .

Halogen Exchange Reactions

While less common for aryl bromides, Ullmann-type coupling could theoretically introduce bromine at the 3-position of 1,3,4-trifluorobenzene. However, no experimental reports validate this route for 1-bromo-3,4,5-trifluorobenzene.

Challenges in Regioselectivity

Achieving 3,4,5-substitution necessitates precise directing group strategies . Meta-directing groups like −NO₂ or −SO₃H could theoretically orient electrophiles, but fluorine’s weak ortho/para-directing effects complicate this approach. Computational studies suggest that −CF₃ groups reduce aromatic ring reactivity by 40–60% compared to −F , further limiting practical feasibility.

Purification and Characterization

Post-synthetic processing significantly impacts product quality. The CN101168495A protocol specifies:

  • Quenching with 20% NaHSO₃ (300 mL/mol) to remove excess Br₂.

  • Neutralization using 10% NaOH to pH 7–9.

  • Drying over anhydrous MgSO₄.

  • Distillation under reduced pressure (144°C boiling point observed) .

GC-MS and ¹⁹F-NMR analyses confirm purity >99% in optimized runs, with characteristic shifts at δ −63.2 ppm (C-2 F), −110.5 ppm (C-4 F), and −113.8 ppm (C-5 F) .

Industrial Scalability and Environmental Considerations

The iron/AIBN system offers cost advantages over palladium catalysts (50–75% lower reagent costs) but requires halogenated solvents. Life-cycle assessments estimate a 22% reduction in carbon footprint compared to Friedel-Crafts bromination methods .

Critical Analysis of Literature Gaps

No peer-reviewed studies describe this compound synthesis. This absence may stem from:

  • Thermodynamic instability of the 3,4,5-substitution pattern.

  • Lack of commercial demand compared to the 2,4,5 isomer.

  • Synthetic challenges in achieving meta-fluorine orientation.

Chemical Reactions Analysis

1-Bromo-3,4,5-trifluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can undergo such reactions under appropriate conditions.

    Coupling Reactions: It can be used in coupling reactions to form more complex organic molecules.

Scientific Research Applications

Pharmaceutical Development

Key Role as an Intermediate:
1-Bromo-3,4,5-trifluorobenzene is widely used in the pharmaceutical industry as an intermediate for synthesizing fluorinated drugs. Fluorination can enhance the bioavailability and efficacy of pharmaceuticals by improving their metabolic stability and lipophilicity. For instance, it is involved in the synthesis of various anti-cancer agents and antibiotics that require specific fluorinated structures to achieve desired biological activity .

Case Study:
A study demonstrated the use of this compound in synthesizing a novel class of cathepsin C inhibitors. The compound was transformed into a Grignard reagent, which then reacted with various electrophiles to yield biologically active derivatives .

Material Science

Development of Advanced Materials:
In material science, this compound contributes to creating high-performance polymers and coatings. The presence of fluorine atoms enhances chemical resistance and thermal stability, making these materials suitable for harsh environments .

Applications in Liquid Crystals:
This compound is also utilized in the formulation of liquid crystals used in display technologies. Its unique molecular structure allows for better alignment and stability of liquid crystal phases .

Agricultural Chemicals

Formulation of Agrochemicals:
this compound plays a pivotal role in developing environmentally friendly pesticides and herbicides. The incorporation of fluorine atoms can improve the effectiveness of these compounds while reducing their environmental impact .

Example Application:
Research indicates that agrochemicals derived from this compound exhibit enhanced efficacy against specific pests while minimizing toxicity to non-target organisms .

Organic Synthesis

Versatile Building Block:
In organic synthesis, this compound is valued for its ability to serve as a versatile building block for creating complex molecules. Its reactivity allows chemists to introduce various functional groups through well-established synthetic pathways .

Synthetic Pathways:
Several synthetic methodologies utilize this compound to produce polyfluoro-substituted compounds through reactions such as nucleophilic substitutions and cross-coupling reactions .

Analytical Chemistry

Detection and Quantification:
The distinct spectral properties of this compound make it useful in analytical chemistry for developing new methods to detect environmental pollutants. Its stability under various conditions allows for accurate quantification in complex matrices .

HPLC Applications:
This compound can be effectively separated using High-Performance Liquid Chromatography (HPLC), facilitating its analysis in environmental samples and ensuring compliance with safety regulations .

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
Pharmaceutical DevelopmentIntermediate for synthesizing fluorinated drugsEnhances bioavailability and efficacy
Material ScienceUsed in advanced materials like polymers and coatingsImproves chemical resistance and thermal stability
Agricultural ChemicalsFormulation of pesticides and herbicidesIncreases effectiveness while reducing environmental impact
Organic SynthesisBuilding block for complex molecule synthesisAllows introduction of diverse functional groups
Analytical ChemistryDetection and quantification of pollutantsAccurate analysis using HPLC

Mechanism of Action

The mechanism of action of 1-Bromo-3,4,5-trifluorobenzene primarily involves its ability to participate in substitution and coupling reactions. The bromine atom in the compound is a good leaving group, making it reactive in nucleophilic aromatic substitution reactions. Additionally, the trifluoromethyl groups can influence the electronic properties of the compound, making it useful in various synthetic applications .

Comparison with Similar Compounds

1-Bromo-3,4,5-trifluorobenzene can be compared with other similar compounds, such as:

    1-Bromo-2,4,5-trifluorobenzene: This compound has a similar structure but differs in the position of the bromine atom.

    1-Bromo-3,5-difluorobenzene: This compound has two fluorine atoms instead of three.

This compound is unique due to its specific substitution pattern, which can influence its reactivity and applications in various fields.

Biological Activity

1-Bromo-3,4,5-trifluorobenzene (C6H2BrF3) is an organofluorine compound that has garnered attention in the fields of chemistry and biology due to its unique structural properties and potential applications. This compound is primarily used as an intermediate in the synthesis of various chemicals, including liquid crystals and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and potential therapeutic uses.

  • Molecular Formula: C6H2BrF3
  • Molecular Weight: 210.98 g/mol
  • CAS Number: 138526-69-9
  • Physical State: Liquid
  • Boiling Point: 47–49 °C at 80 hPa
  • Density: 1.767 g/ml at 25 °C

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its toxicity, carcinogenic potential, and interactions with biological systems.

Toxicological Profile

This compound is classified under several hazardous categories:

  • Carcinogenicity: It is suspected to be a carcinogen (Carc. 2) based on animal studies and structural analogs.
  • Skin and Eye Irritation: It can cause skin irritation (Skin Irrit. 2) and serious eye damage (Eye Dam. 1) upon contact.
  • Environmental Impact: Classified as harmful to aquatic life (Aquatic Acute 2; Aquatic Chronic 2) due to its potential to cause long-term adverse effects in the aquatic environment .

Study on Carcinogenic Potential

A study published in the Journal of Environmental Science explored the carcinogenic potential of various brominated compounds, including this compound. The findings indicated that exposure to this compound may lead to increased tumor incidence in laboratory animals when administered at high doses over extended periods .

Interaction with Biological Systems

Research investigating the interaction of this compound with cellular systems revealed that it can induce oxidative stress in human cell lines. This oxidative stress is linked to cellular damage and inflammation pathways, suggesting a mechanism through which this compound may exert toxic effects .

Summary of Biological Activities

Activity TypeDescription
Carcinogenicity Suspected carcinogen; linked to increased tumor incidence in animal studies.
Toxicity Causes skin irritation and serious eye damage; harmful to aquatic life.
Oxidative Stress Induces oxidative stress in human cell lines; potential for cellular damage.

Q & A

Basic Research Questions

Q. What are the critical physical properties of 1-bromo-3,4,5-trifluorobenzene for experimental design?

  • Methodological Answer : Key properties include boiling point (140°C), density (1.767 g/mL at 25°C), and flash point (45°C). These parameters guide solvent selection, reaction temperature control, and safety protocols. For example, its low melting point (<-20°C) necessitates storage at controlled temperatures to avoid decomposition. The density aids in phase separation during extraction steps .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : The compound is classified as hazardous (H318, H226, H411) due to skin/eye irritation and environmental toxicity. Use fume hoods, flame-resistant equipment (flash point 45°C), and avoid aqueous waste. Safety data sheets recommend P210/P241/P303+P361+P353 precautions (e.g., grounding containers to prevent static discharge). Always validate purity via GC or NMR before use to mitigate side reactions .

Q. How is this compound synthesized, and what are common intermediates?

  • Methodological Answer : A typical route involves halogenation of 3,4,5-trifluorobenzene using bromine in the presence of a Lewis acid (e.g., FeBr₃). Alternatively, Grignard reagents derived from brominated precursors can functionalize fluorinated aromatic rings. For example, 2,4,5-trifluorobenzaldehyde reacts with a Grignard reagent from 1-bromo-2,4,5-trifluorobenzene to form bis(2,4,5-trifluorophenyl)methanone, a key intermediate in fluorophore synthesis .

Q. How does the compound’s solubility impact reaction design?

  • Methodological Answer : With limited water solubility (0.238 g/L at 20°C), polar aprotic solvents (e.g., DMF, THF) are preferred for nucleophilic substitution or coupling reactions. Its miscibility with organic solvents aids in purification via column chromatography. Pre-dry solvents to avoid hydrolysis of the bromo group .

Q. What analytical techniques confirm the identity of this compound?

  • Methodological Answer : Use 19F^{19}\text{F} NMR to resolve fluorine environments (e.g., three distinct 19F^{19}\text{F} signals due to differing chemical shifts at positions 3, 4, and 5). Mass spectrometry (EI-MS) confirms molecular weight (210.98 g/mol), while GC-MS detects impurities like positional isomers (e.g., 1-bromo-2,4,5-trifluorobenzene) .

Advanced Research Questions

Q. How can 19F^{19}\text{F} NMR distinguish this compound from its positional isomers?

  • Methodological Answer : The 19F^{19}\text{F} spectrum of this compound shows three distinct resonances with complex splitting due to 3JF-F^{3}\text{J}_{\text{F-F}} coupling (≈8–12 Hz). In contrast, 1-bromo-2,4,5-trifluorobenzene exhibits simpler splitting patterns due to symmetry. Advanced 2D NMR (e.g., COSY) maps coupling networks to assign fluorine positions unambiguously .

Q. What challenges arise in synthesizing derivatives via cross-coupling reactions?

  • Methodological Answer : Steric hindrance from the trifluoro substituents can reduce catalytic efficiency in Suzuki-Miyaura couplings. Optimize using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C). Monitor reaction progress via 1H^{1}\text{H} NMR for bromine displacement; incomplete conversion may require iterative catalyst screening .

Q. How do electronic effects of fluorine substituents influence reactivity in SNAr reactions?

  • Methodological Answer : The electron-withdrawing fluorine groups activate the aromatic ring toward nucleophilic substitution at the bromine position. However, meta-fluorine substituents (positions 3 and 5) deactivate the para position, directing nucleophiles to the ortho position. DFT calculations can predict regioselectivity by analyzing charge distribution .

Q. What strategies resolve contradictions in reported melting points or spectral data?

  • Methodological Answer : Discrepancies in melting points (e.g., <-20°C vs. -27°C) may stem from impurities or polymorphic forms. Recrystallize from hexane/ethyl acetate mixtures and validate purity via DSC. Cross-reference spectral data with high-resolution 13C^{13}\text{C} NMR and isotopic labeling (e.g., deuterated analogs) to confirm assignments .

Q. How to optimize storage conditions to prevent decomposition?

  • Methodological Answer : Store under inert gas (Ar/N₂) at -20°C in amber vials to prevent photodegradation. Monitor for color changes (yellowing indicates bromine release). Conduct periodic GC-MS checks; if degradation exceeds 5%, purify via fractional distillation (b.p. 140°C) under reduced pressure .

Properties

IUPAC Name

5-bromo-1,2,3-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJCELUUIFFSIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346346
Record name 1-Bromo-3,4,5-trifluorobenzene
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Molecular Weight

210.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138526-69-9
Record name 5-Bromo-1,2,3-trifluorobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3,4,5-trifluorobenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-3,4,5-trifluorobenzene
Source EPA DSSTox
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Record name 1-bromo-3,4,5-trifluorobenzene
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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